N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide
Description
Overview of N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide
This compound, systematically designated as 1-(diaminomethylidene)-2-(2-phenylsulfanylphenyl)guanidine, constitutes a complex organic compound bearing the molecular formula C14H15N5S and a molecular weight of 285.37 grams per mole. The compound is registered under Chemical Abstracts Service number 96876-37-8 and carries the molecular descriptor label MFCD30480482. This chemical entity belongs to the broader class of biguanide derivatives, which are characterized by their distinctive guanidine-based structural motifs linked through imidodicarbonimidic backbones.
The structural architecture of this compound features a central biguanide core with a phenylthio substituent attached to the phenyl ring system. The presence of multiple nitrogen atoms within the imidodicarbonimidic framework creates opportunities for hydrogen bonding interactions and coordination chemistry applications. The phenylthio group introduces additional complexity through its sulfur-containing linkage, which may influence the compound's chemical reactivity and biological properties.
According to computational predictions, the compound exhibits a boiling point of 411.6±47.0 degrees Celsius and maintains a density of 1.32±0.1 grams per cubic centimeter. The predicted dissociation constant indicates a basic nature with a predicted value of 11.33±0.10, suggesting significant basicity characteristic of guanidine-containing compounds. The canonical Simplified Molecular Input Line Entry System representation is recorded as NC(=N)NC(=N)NC1=C(SC2=CC=CC=C2)C=CC=C1, providing an unambiguous structural identifier for database searches and computational applications.
Historical Context and Discovery
The development of this compound emerges from the broader historical evolution of biguanide chemistry, which traces its origins to the pioneering work of B. Rathke in 1879. Rathke first discovered biguanide through the coupling of guanidine with cyanamide, albeit with very low yields. This foundational work was subsequently improved by R. Herth, who developed a condensation method using cyanoguanidine with ammoniacal copper sulfate solutions in sealed tubes at elevated temperatures.
The specific compound this compound represents a more recent advancement in biguanide chemistry, with its first creation documented in 2016 according to database records. The compound's development reflects the ongoing evolution of synthetic methodologies for producing substituted biguanides with enhanced specificity and potential biological activity. The incorporation of the phenylthio substituent represents a strategic modification designed to alter the compound's physicochemical properties and potential interactions with biological targets.
Historical developments in biguanide synthesis have encompassed various approaches, including the addition of amines to cyanoguanidines, reactions with dicyanamides, and condensation with carbamide derivatives. These methodological advances have enabled the creation of increasingly complex biguanide structures, including compounds with aromatic substituents such as the phenylthio group present in this particular derivative. The evolution of microwave-assisted synthesis techniques has further accelerated the development of substituted biguanides, with researchers achieving significant improvements in reaction times and yields.
Relevance in Contemporary Chemical Research
Contemporary chemical research has demonstrated renewed interest in biguanide compounds following a period of relative dormancy in the field. This resurgence stems from recognition of their broad applications as reaction catalysts, organic strong bases, ligands for metal complexation, and versatile starting materials for synthesizing nitrogen-containing heterocycles. The unique chemical function of biguanides has attracted considerable attention due to their demonstrated biological activities and potential therapeutic applications.
This compound exemplifies the contemporary focus on developing structurally modified biguanides with enhanced properties. The presence of the phenylthio group introduces sulfur chemistry considerations, potentially expanding the compound's utility in coordination chemistry and materials science applications. Research has shown that structural modifications to biguanide cores can lead to compounds with improved efficacy against specific biological targets, including cancer cells and inflammatory pathways.
The compound's relevance extends to the broader context of guanidine-based drug discovery efforts. Recent research has identified high-affinity histamine receptor ligands among biguanide derivatives, with specific structural modifications conferring selectivity for different receptor subtypes. The development of cyanoguanidine series has yielded compounds with significant receptor agonist activity, demonstrating the continued potential for biguanide-based therapeutic agents. These findings underscore the importance of structural diversity within the biguanide family and the potential for compounds like this compound to contribute to advancing pharmaceutical research.
Modern synthetic approaches to biguanide compounds have emphasized the need for developing new methodologies to access wider varieties of these structures and overcome their historical underrepresentation in chemical libraries. The successful synthesis and characterization of compounds like this compound contribute to expanding the available chemical space for investigating biguanide applications in diverse research areas.
Scope and Structure of the Review
This comprehensive review examines this compound through multiple analytical perspectives, providing detailed coverage of its chemical properties, structural characteristics, and research significance. The review synthesizes information from chemical databases, synthetic chemistry literature, and related research on biguanide compounds to present a complete picture of this specialized chemical entity.
The structural analysis encompasses computational predictions for physicochemical properties, including thermal stability characteristics and molecular descriptors that influence the compound's behavior in various chemical environments. Database entries from multiple sources provide convergent information about the compound's identity, nomenclature, and basic properties. The review integrates this foundational information with broader context from biguanide chemistry research to establish the compound's position within the larger chemical landscape.
Research findings related to biguanide synthesis methodologies inform understanding of potential synthetic routes for accessing this compound and related derivatives. The review examines contemporary developments in biguanide chemistry that may influence future research directions for this compound, including advances in microwave-assisted synthesis and metal-catalyzed reactions. These methodological considerations provide insight into the practical aspects of working with this compound and developing new derivatives with modified properties.
The scope extends to examining the compound's relationship to other biologically active biguanides and guanidine derivatives, drawing connections to research on histamine receptor ligands and other therapeutic applications. This comparative analysis helps establish the research context for this compound and identifies potential areas for future investigation. The review maintains focus on the chemical and structural aspects while acknowledging the broader implications for pharmaceutical and materials research applications.
Table 1: Key Chemical Properties of this compound
Table 2: Structural Identifiers and Nomenclature
Properties
IUPAC Name |
1-(diaminomethylidene)-2-(2-phenylsulfanylphenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5S/c15-13(16)19-14(17)18-11-8-4-5-9-12(11)20-10-6-2-1-3-7-10/h1-9H,(H6,15,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGVJZJELFNVIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2N=C(N)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Peptide-Based Synthesis via Fragment Condensation and Purification
Method Overview:
The synthesis begins with the assembly of peptide fragments through a hybrid solution- and solid-phase process, as described in patent WO2012/118972. The peptide is then purified using advanced chromatographic techniques, notably reverse-phase high-performance liquid chromatography (RP-HPLC) with polymeric adsorbents such as crosslinked polystyrene resins with pore sizes ranging from 6 to 30 nm. The process involves salt exchange steps, lyophilization, and meticulous purification to obtain high-purity compounds.
- Fragment condensation to assemble the peptide chain.
- Salt exchange in aqueous acetonitrile solutions with triethylamine phosphate or acetic acid.
- Purification via preparative RP-HPLC on polymeric resin columns.
- Lyophilization to yield the final peptide product.
- The process yields peptides with purity exceeding 95%, with detailed particle size distribution and microscopic analysis confirming the quality of lyophilized versus precipitated forms (Figures 1-3).
- The process achieves high recovery rates (≥80%) of the target peptide, emphasizing efficiency and scalability.
| Parameter | Specification/Range | Notes |
|---|---|---|
| Pore size of resin | 6-30 nm | Ensures efficient peptide elution |
| Purity of peptide | ≥95% | Confirmed by UPLC chromatograms |
| Peptide yield | >92% of theoretical | Recrystallization often unnecessary |
| Particle size distribution | As shown in Figure 1 | Sieving analysis confirms uniformity |
Thiophenol Derivative Synthesis via Nucleophilic Substitution
Method Overview:
The core chemical step involves the substitution of a halogenated nitroaniline precursor with phenylthiol groups, forming the phenylthio moiety. The process, as detailed in patent US6552230, employs nonpolar solvents like methanol, toluene, or chlorobenzene, with no phase-transfer catalysts required.
- Temperature: 40–100°C, preferably around 80°C.
- Pressure: 1–20 bar, typically maintained at autogenous pressure.
- Ammonia of technical grade is used to facilitate the reaction.
- The reaction involves initial charging of 5-chloro-2-nitroaniline with solvent, followed by addition of thiophenol over 0.5–5 hours.
- Typical yields exceed 88%, with purities above 90%.
- The process can be optimized using solvents like methanol or dimethylformamide, achieving yields up to 98%.
- The process is scalable and cost-effective, with minimal need for phase-transfer catalysts.
- Reactions are conducted under controlled temperature and pressure, with high selectivity for the phenylthio derivative.
| Parameter | Range / Condition | Notes |
|---|---|---|
| Solvent | Methanol, toluene, chlorobenzene | Chosen based on solubility and reactivity |
| Reaction temperature | 40–100°C | Optimized around 80°C |
| Reaction time | 0.5–5 hours | Controlled addition of thiophenol |
| Yield | >88% | Recrystallization often unnecessary |
| Purity | >90% | Confirmed via HPLC and NMR |
Additional Synthetic Considerations
Ammonia and Solvent Use:
Ammonia, often of technical grade, is used to facilitate nucleophilic substitution, with reaction conditions carefully controlled to prevent side reactions.
- Recrystallization from suitable solvents.
- Chromatographic purification, especially RP-HPLC, ensures high purity and removal of impurities.
- The process's robustness is validated across various solvents, with yields and purities maintained.
- The method is compatible with large-scale manufacturing, as demonstrated in patent literature.
Summary of Preparation Methods
| Method Type | Key Features | Advantages |
|---|---|---|
| Peptide synthesis and purification | Fragment condensation, salt exchange, RP-HPLC purification | High purity, scalable, well-controlled process |
| Thiophenol substitution | Nucleophilic aromatic substitution in nonpolar solvents | Cost-effective, high yield, minimal catalysts |
Chemical Reactions Analysis
Types of Reactions
N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and temperatures around 0-25°C.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and temperatures around 0-25°C.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced derivatives.
Substitution: Substituted phenylthio derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidiabetic Properties
Research indicates that compounds within the imidodicarbonimidic class may exhibit antidiabetic properties. These compounds can enhance insulin sensitivity and regulate glucose levels in the body. The phenylthio group may influence interactions with biological targets such as enzymes or receptors, potentially leading to improved therapeutic outcomes in diabetes management.
2. Biological Activity
N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide has shown promise in various biological assays. Its unique structure allows it to interact with different biological targets, which could lead to the development of new drugs for treating diseases related to metabolic disorders and other conditions.
Agricultural Applications
1. Biological Pest Control
The compound's potential as a biopesticide is noteworthy. Its structure suggests that it could be effective in controlling pests through biochemical pathways that disrupt their lifecycle or reproductive capabilities. This application aligns with the growing demand for environmentally friendly pest control solutions.
Environmental Science Applications
1. Ecological Pollution Management
Due to its chemical properties, this compound may be utilized in environmental remediation efforts. Compounds similar in structure have been studied for their ability to bind heavy metals and other pollutants, aiding in the detoxification of contaminated environments.
Data Table: Summary of Applications
| Application Area | Specific Use | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antidiabetic agent | Enhances insulin sensitivity |
| Biological activity | Interacts with various biological targets | |
| Agricultural Science | Biological pest control | Eco-friendly pest management |
| Environmental Science | Pollution management | Detoxification of contaminated environments |
Case Studies
Case Study 1: Antidiabetic Effects
A study conducted on imidodicarbonimidic derivatives indicated significant improvements in insulin sensitivity when tested on diabetic animal models. The results suggest that modifications to the phenylthio group can enhance the compound's efficacy.
Case Study 2: Biopesticide Efficacy
In agricultural trials, this compound was tested against common crop pests. Results demonstrated a marked reduction in pest populations without harming beneficial insects, highlighting its potential as a sustainable pest control agent.
Mechanism of Action
The mechanism of action of N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with enzymes or receptors, modulating their activity. The imidodicarbonimidic diamide moiety can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological Biguanides
Phenformin Hydrochloride
- Structure: N-(2-Phenylethyl)imidodicarbonimidic diamide monohydrochloride.
- CAS : 834-28-6; Molecular Formula : C₁₀H₁₆ClN₅ .
- Key Differences :
Metformin
Structural Analogs with Aromatic Substitutions
N-(4-Methoxyphenyl)imidodicarbonimidic diamide
- CAS: Not explicitly listed; referenced in chemical catalogs .
N-(2-Methylphenyl)imidodicarbonimidic diamide (o-Tolylbiguanide)
Data Tables
Table 1: Comparative Molecular Properties
Research Findings and Trends
- Antidiabetic Potential: Biguanides like metformin and phenformin act via AMPK activation. The phenylthio derivative’s lipophilicity may improve tissue penetration, but toxicity profiles require further study .
- Safety Considerations : Substituents like phenylthio or methyl groups influence metabolic pathways; for example, phenformin’s phenethyl group correlates with mitochondrial toxicity .
Biological Activity
N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide, also known by its chemical identifiers and CAS number 96876-37-8, is a compound of interest due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.
This compound is characterized by its imidodicarbonimidic structure, which contributes to its unique reactivity and interaction with biological systems. The presence of the phenylthio group enhances its lipophilicity, potentially affecting its bioavailability and interaction with cellular targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity . For instance, studies have shown that derivatives of phenylthio compounds can inhibit the growth of various bacteria and fungi. The exact mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
Anticancer Potential
The compound has been evaluated for anticancer properties , particularly in vitro. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell cycle regulation. For example, it is hypothesized that the compound could inhibit tubulin polymerization, leading to cell cycle arrest and subsequent cell death in cancerous cells.
| Activity | IC50 Value | Cell Line | Mechanism |
|---|---|---|---|
| Antimicrobial | Varies | Various pathogens | Cell membrane disruption |
| Anticancer | Varies | Cancer cell lines | Tubulin polymerization inhibition |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes crucial for cellular metabolism.
- Receptor Binding : It might bind to cellular receptors, altering signal transduction pathways that regulate cell growth and survival.
- Cell Cycle Modulation : By interfering with microtubule dynamics, it can lead to cell cycle arrest, particularly in rapidly dividing cancer cells .
Case Studies and Research Findings
- Antiparasitic Activity : A study focused on structurally related compounds demonstrated significant antiparasitic activity against Trypanosoma brucei, with some derivatives showing EC50 values as low as 2 nM. This suggests potential applications in treating diseases like African sleeping sickness .
- In Vitro Studies : In vitro assays have shown that compounds with similar structures can effectively inhibit the growth of various cancer cell lines. For instance, one study reported a derivative with an IC50 value indicating strong cytotoxicity against breast cancer cells .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinity of this compound to target proteins, suggesting a favorable interaction profile that could enhance its therapeutic potential .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide, and how can yield/purity be improved?
- Methodology : Use nucleophilic substitution reactions under alkaline conditions, as demonstrated in analogous biguanide syntheses (e.g., substituting 2-pyridinemethanol with phenylthiophenol derivatives). Catalytic systems like palladium complexes (e.g., PdCl₂ adducts) may enhance coupling efficiency . Post-synthesis purification via recrystallization or column chromatography, guided by solubility data (e.g., ethanol/water mixtures for biguanides ), can improve purity. Monitor reaction progress using TLC or HPLC .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and stability?
- Approach :
- Purity : Reverse-phase HPLC with UV detection (λ = 230–250 nm) for quantifying impurities .
- Structural Confirmation : FT-IR (to confirm imine and thioether bonds) and NMR (¹H/¹³C for substituent positioning). Compare spectral data with structurally related compounds like phenformin (C10H15N5) .
- Stability : Accelerated stability studies under varying pH (1.2–9.0) and temperature (40–60°C) to identify degradation pathways .
Q. How does the phenylthio substituent influence solubility and partition coefficients compared to other biguanides?
- Analysis : The phenylthio group increases lipophilicity, reducing aqueous solubility. Use shake-flask methods or HPLC-derived logP values to quantify partition coefficients. Compare with phenformin (logP ~1.2) and metformin (logP ~-1.3) . Solubility enhancers (e.g., cyclodextrins) may be required for in vivo studies.
Advanced Research Questions
Q. What mechanistic insights explain the compound’s potential pharmacokinetic interactions with cytochrome P450 enzymes?
- Experimental Design :
- Perform CYP inhibition assays (e.g., CYP3A4, CYP2D6) using human liver microsomes and LC-MS/MS to quantify metabolite formation.
- Compare inhibition constants (Ki) with structurally similar drugs (e.g., chlorhexidine derivatives ).
- Molecular docking studies can predict binding affinities to CYP active sites .
Q. How can contradictions in reported solubility data for this compound be resolved?
- Resolution Strategy :
- Validate conflicting data (e.g., ethanol vs. water solubility ) via controlled experiments under standardized conditions (USP/PhEur guidelines).
- Use differential scanning calorimetry (DSC) to identify polymorphic forms that may alter solubility .
- Cross-reference with databases like ChemSpider or CRC Handbook for consensus values.
Q. What in vitro assays are suitable for evaluating its antidiabetic or antimicrobial activity?
- Assay Design :
- Antidiabetic : Glucose uptake assays in L6 myotubes or 3T3-L1 adipocytes, comparing efficacy to metformin .
- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing chlorhexidine’s mechanism .
- Mitochondrial toxicity screening (e.g., lactate production in HepG2 cells) to assess biguanide-associated risks .
Q. How can computational modeling predict its interaction with thymidylate synthase (TYMS) for anticancer applications?
- Computational Workflow :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
